![molecular formula C22H26N2O3 B4386933 3,4-diethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4386933.png)
3,4-diethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Overview
Description
3,4-diethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as ME-18 and has been found to have promising effects as a research tool in various fields.
Mechanism of Action
The mechanism of action of ME-18 is not fully understood. However, it has been proposed that ME-18 may function as a partial agonist or antagonist of serotonin receptors in the brain. It has also been suggested that ME-18 may inhibit the growth of cancer cells by disrupting the function of certain enzymes involved in cell division.
Biochemical and Physiological Effects:
ME-18 has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that ME-18 can bind to certain serotonin receptors in the brain and modulate their activity. In vivo studies have shown that ME-18 can inhibit the growth of cancer cells in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of ME-18.
Advantages and Limitations for Lab Experiments
ME-18 has several advantages as a research tool, including its synthetic accessibility and potential as a lead compound for drug discovery. However, there are also limitations to its use in lab experiments, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on ME-18, including further studies on its mechanism of action and potential applications in drug discovery. Additionally, studies on the pharmacokinetics and toxicity of ME-18 are needed to fully understand its potential as a therapeutic agent. Furthermore, the development of new synthetic methods for ME-18 and its analogs may enable the discovery of more potent and selective compounds for use in scientific research.
Scientific Research Applications
ME-18 has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, ME-18 has been found to have potential as a tool for studying the role of serotonin receptors in the brain. In cancer research, ME-18 has been studied for its potential as an inhibitor of cancer cell growth. In drug discovery, ME-18 has been studied for its potential as a lead compound for the development of new drugs.
properties
IUPAC Name |
3,4-diethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-26-20-9-7-16(13-21(20)27-5-2)22(25)23-11-10-17-14-24-19-8-6-15(3)12-18(17)19/h6-9,12-14,24H,4-5,10-11H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSHGGTZUATKHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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